

Chemical and physical properties of Leuprolide Acetate EP Impurity D

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Compound of Interest

Compound Name: Leuprolide Acetate EP Impurity D

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An In-Depth Technical Guide to Leuprolide Acetate EP Impurity D

This technical guide provides a comprehensive overview of the chemical and physical properties of **Leuprolide Acetate EP Impurity D**, a known process-related impurity of the synthetic gonadotropin-releasing hormone (GnRH) analog, Leuprolide Acetate. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis, quality control, and manufacturing of Leuprolide Acetate.

Chemical and Physical Properties

Leuprolide Acetate EP Impurity D, also known by its synonym [4-(O-Acetyl-L-serine)]leuprorelin, is a synthetic peptide.^{[1][2]} Its formation is associated with the synthesis process of Leuprolide Acetate. Understanding the chemical and physical characteristics of this impurity is crucial for the development of effective analytical methods for its detection and quantification, ensuring the purity and safety of the final drug product.

Chemical Identifiers

Identifier	Value	Source
IUPAC Name	[(2S)-3-[[[(2S)-1-[(2R)-1-[[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[[(2S)-2-[[[(2S)-3-(1H-imidazol-5-yl)-2-[[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate	[3]
CAS Number	1926163-25-8	[3]
Molecular Formula	C61H86N16O13	[3]
Synonyms	(O-ACETYL-L-SER)-LEUPROLIDE, Leuprorelin impurity 36, (Des-Gly10,Ser(Ac)4,D-Leu6,Pro-NHEt9)-LHRH, 5-OXO-L-PROLYL-L-HISTIDYL-L-TRYPTOPHYL-L-(O-ACETYL)-SERYL-L-TYROSYL-D-LEUCYL-L-LEUCYL-L-ARGINYL-N-ETHYL-L-PROLINAMIDE, [Ser(Ac)]4-Leuprolide	[3][4]

Physicochemical Properties

Quantitative experimental data for the physical properties of **Leuprolide Acetate EP Impurity D** are not readily available in the public domain. The following table summarizes computed data and general observations.

Property	Value	Source/Method
Molecular Weight	1251.4 g/mol	Computed by PubChem[3]
Monoisotopic Mass	1250.65602686 Da	Computed by PubChem[3]
Appearance	White to off-white powder	[5]
Solubility	Soluble in chloroform and methanol.[1] For peptides of this nature, a general approach is to first attempt dissolution in water. If unsuccessful, trying a 10%-30% acetic acid solution or a small amount of DMSO can be effective.[6]	General Peptide Solubility Guidelines
Storage	Recommended storage at -20°C or in a refrigerator (2-8°C).[2][5]	Supplier Recommendations
Purity (typical)	Not less than 90% (by HPLC)	[2]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of **Leuprolide Acetate EP Impurity D** are proprietary and not publicly available. However, based on established methods for the synthesis and analysis of Leuprolide and its impurities, representative protocols can be outlined.

Synthesis

Leuprolide and its related impurities are typically synthesized using Solid-Phase Peptide Synthesis (SPPS).[7] This method involves the sequential addition of protected amino acids to

a growing peptide chain that is covalently attached to an insoluble resin support.

A representative SPPS protocol for a peptide like Leuprolide would involve the following steps:

- **Resin Preparation:** A suitable resin, such as a 2-chlorotrityl chloride resin, is swelled in a solvent like dichloromethane (DCM).[8]
- **First Amino Acid Attachment:** The C-terminal amino acid (in the case of Leuprolide synthesis, Fmoc-Pro-OH) is attached to the resin in the presence of a base such as diisopropylethylamine (DIEA).[8]
- **Deprotection:** The Fmoc protecting group on the N-terminus of the attached amino acid is removed using a solution of piperidine in a solvent like dimethylformamide (DMF).
- **Amino Acid Coupling:** The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU) and added to the resin to form a peptide bond with the deprotected N-terminus of the growing peptide chain.[8]
- **Repeat Deprotection and Coupling:** Steps 3 and 4 are repeated for each subsequent amino acid in the peptide sequence.
- **Cleavage and Deprotection:** Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[9]
- **Purification:** The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

The formation of Impurity D, [Ser(Ac)]4-Leuprolide, likely occurs due to an acetylation event on the serine residue during the synthesis or purification process.

Analytical Characterization

High-performance liquid chromatography (HPLC) is the standard method for the analysis and quantification of Leuprolide and its impurities.[10]

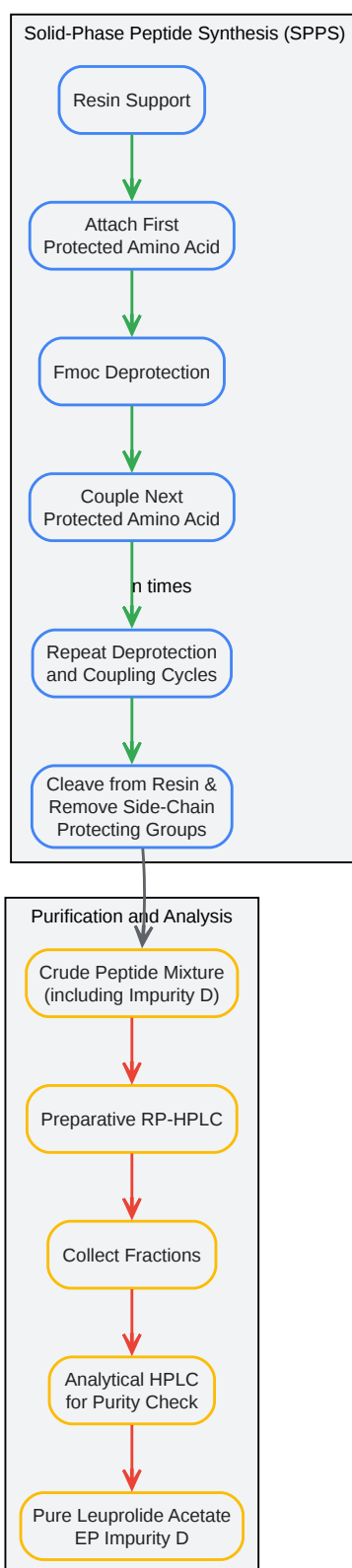
A typical HPLC method for the analysis of Leuprolide impurities would have the following parameters:

- Instrumentation: A gradient HPLC system with a UV detector.
- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase A: An aqueous buffer, such as 0.05% orthophosphoric acid.
- Mobile Phase B: An organic solvent, such as methanol or acetonitrile.
- Gradient Elution: A gradient program is typically used to separate the main peptide from its impurities.
- Flow Rate: Approximately 1.0 mL/min.
- Detection Wavelength: UV detection at 220 nm or 278 nm.[\[11\]](#)
- Injection Volume: 20 μ L.

Visualizations

General Workflow for Peptide Synthesis and Purification

The following diagram illustrates a generalized workflow for the solid-phase synthesis and subsequent purification of a synthetic peptide like **Leuprolide Acetate EP Impurity D**.

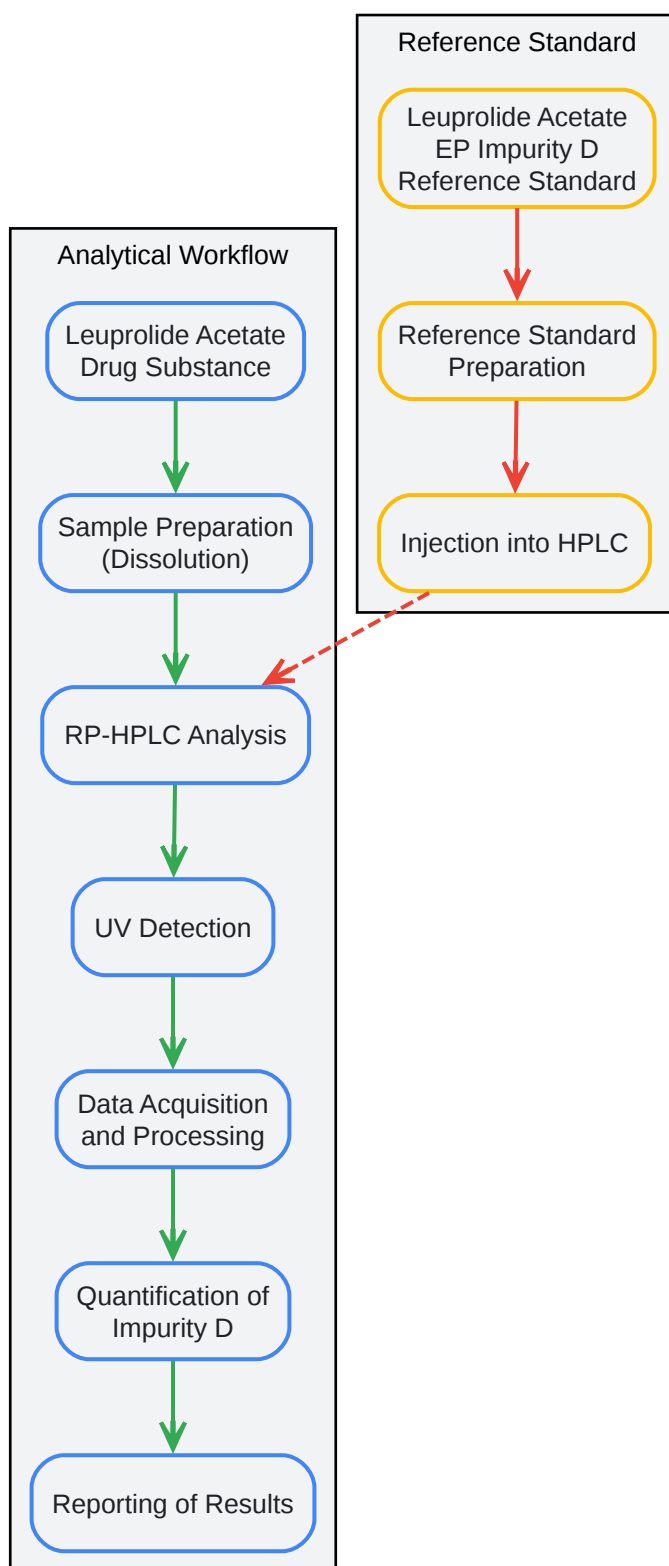


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Generalized workflow for the synthesis and purification of **Leuprolide Acetate EP Impurity D**.

Analytical Workflow for Impurity Identification and Quantification

This diagram outlines the typical analytical workflow for the identification and quantification of an impurity like **Leuprolide Acetate EP Impurity D** in a drug substance.



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Typical analytical workflow for the analysis of **Leuprolide Acetate EP Impurity D**.

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